Product packaging for 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene(Cat. No.:CAS No. 1225544-80-8)

1-(2-Bromo-1-methylethoxy)-4-fluorobenzene

Cat. No.: B2919995
CAS No.: 1225544-80-8
M. Wt: 233.08
InChI Key: NMITXSPJSHCLIK-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methylethoxy)-4-fluorobenzene (CAS 1225544-80-8) is a fluorinated aromatic building block of significant interest in advanced organic synthesis and drug discovery. With a molecular formula of C9H10BrFO and a molecular weight of 233.08 g/mol, this compound is characterized by the presence of both a reactive benzyl bromine and a fluorine atom on the phenyl ring . The fluorine atom, while small, exerts a powerful influence on the molecule's properties; its high electronegativity can significantly alter the compound's electron distribution, lipophilicity, and metabolic stability, making it a valuable tool for modulating the characteristics of potential drug candidates . Fluorinated organic compounds currently represent approximately 20% of all pharmaceuticals on the market, underscoring the critical role of reagents like this one in modern medicinal chemistry . In research applications, this compound serves as a versatile synthetic intermediate. The 2-bromo-1-methylethoxy chain provides a handle for further functionalization, while the fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, albeit less readily than its chloro or bromo counterparts . It is particularly useful for constructing more complex molecules for use as Organic Building Blocks in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Researchers can leverage this compound to introduce a 4-fluorobenzyl ether moiety into a target structure. As a liquid, it should be stored refrigerated, and due to its reactive bromide, it requires handling in a controlled environment . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrFO B2919995 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene CAS No. 1225544-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bromopropan-2-yloxy)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMITXSPJSHCLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Halogenated Ethers in Advanced Organic Synthesis

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one or more hydrogen atoms have been replaced by a halogen. wikipedia.orgchemeurope.com This structural modification imparts unique chemical and physical properties that are highly valued in advanced organic synthesis.

The introduction of halogens can significantly alter the reactivity of the ether molecule. numberanalytics.com For instance, the presence of a halogen can create an electrophilic carbon center, making the molecule susceptible to nucleophilic attack, a fundamental reaction in forming new chemical bonds. wikipedia.org Furthermore, halogenated ethers serve as important precursors in a variety of chemical transformations, including their use as flame retardants and in the synthesis of polymers. wikipedia.org In the context of 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, the halogen atoms are strategically positioned to influence its reactivity and utility as a synthetic intermediate.

Strategic Synthetic Methodologies for 1 2 Bromo 1 Methylethoxy 4 Fluorobenzene

Precursor Synthesis and Functional Group Transformations Leading to the Fluorobenzene (B45895) Moiety

The fluorobenzene portion of the target molecule is a critical starting point. The fluorine atom on the benzene (B151609) ring is an ortho, para-director in electrophilic aromatic substitution reactions, which influences the strategies for introducing other functional groups if needed. masterorganicchemistry.commasterorganicchemistry.com

Fluorobenzene itself is a readily available commercial starting material. The fluorine atom is considered a weakly deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect). However, it is an ortho, para-director because of the electron-donating resonance effect from its lone pairs. youtube.com This directing effect is crucial if modifications to the ring are required.

For the synthesis of the target molecule, the key precursor is 4-fluorophenol (B42351). This can be prepared through various industrial processes, including the diazotization of 4-fluoroaniline (B128567) followed by hydrolysis. In electrophilic aromatic substitution reactions, the hydroxyl group of 4-fluorophenol would be the dominant activating and directing group.

Table 1: Directing Effects of Substituents on a Benzene Ring

Substituent Type Directing Effect
-F (Fluoro) Deactivating Ortho, Para
-OH (Hydroxyl) Activating Ortho, Para
-NO₂ (Nitro) Deactivating Meta

This table illustrates the directing effects of common functional groups in electrophilic aromatic substitution reactions.

The "2-Bromo-1-methylethoxy" side chain requires a three-carbon precursor with a bromine atom. There are several reliable methods for introducing bromine onto an alkyl chain.

From Alkenes : The addition of bromine (Br₂) to propylene (B89431) (propene) would yield 1,2-dibromopropane (B165211). This di-halogenated compound can then be used to react with 4-fluorophenol. This is an example of electrophilic addition. youtube.com

From Alcohols : A common method involves the halogenation of alcohols. organic-chemistry.org For instance, 1-bromo-2-propanol (B8343) could be a key intermediate. This can be synthesized from the ring-opening of propylene oxide with hydrogen bromide (HBr). Alternatively, propan-1,2-diol can be treated with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid to substitute one of the hydroxyl groups.

Radical Bromination : While highly effective for activating positions like allylic or benzylic carbons, radical bromination of a simple alkane like propane (B168953) is less selective and would likely produce a mixture of 1-bromopropane (B46711) and 2-bromopropane, making it a less ideal route for this specific target. youtube.com

Formation of the Ether Linkage in 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene

The central reaction in the synthesis is the formation of the aryl-alkyl ether bond. The Williamson ether synthesis is the most prominent and widely used method for this transformation.

The Williamson ether synthesis is a versatile and long-standing method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide in an Sₙ2 (bimolecular nucleophilic substitution) reaction. numberanalytics.commasterorganicchemistry.comorganicchemistrytutor.com

For the synthesis of this compound, two primary disconnection approaches are possible:

Reaction of 4-fluorophenoxide with a di-halogenated propane : In this approach, 4-fluorophenol is first deprotonated with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH)) to form the more nucleophilic 4-fluorophenoxide anion. This anion then attacks an electrophilic propane derivative, such as 1,2-dibromopropane. The Sₙ2 attack would preferentially occur at the primary carbon, displacing one of the bromide ions to form the desired ether linkage.

Reaction: 4-FC₆H₄O⁻Na⁺ + BrCH₂CH(Br)CH₃ → this compound + NaBr

Reaction of a bromo-alkoxide with a fluorinated aryl halide : This less common approach would involve forming the alkoxide of 1-bromo-2-propanol and reacting it with an activated aryl halide like 1,4-difluorobenzene. In nucleophilic aromatic substitution (SNAr), fluorine is a good leaving group. chem-station.comnih.gov However, the Williamson synthesis is generally more efficient with alkyl halides as the electrophile.

The first approach is generally preferred due to the high reactivity of primary alkyl halides in Sₙ2 reactions and the ease of generating the phenoxide nucleophile. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to promote the Sₙ2 mechanism. chem-station.com

Table 2: Typical Conditions for Williamson Ether Synthesis

Component Examples Purpose
Base NaH, K₂CO₃, NaOH Deprotonates the alcohol/phenol (B47542)
Solvent DMF, Acetonitrile, THF Provides a medium for the Sₙ2 reaction
Alkyl Halide Primary > Secondary >> Tertiary Acts as the electrophile

| Temperature | Room temperature to reflux | Controls reaction rate |

This table summarizes common reagents and conditions used in the Williamson ether synthesis.

While the Williamson synthesis is the most direct method, other protocols for forming aryl ethers exist, though they are often employed for more complex or sterically hindered substrates.

Ullmann Condensation : This is a copper-catalyzed reaction between an aryl halide and an alcohol. rsc.org It is particularly useful for forming diaryl ethers but can be adapted for alkyl aryl ethers. The conditions are typically harsher than the Williamson synthesis, often requiring high temperatures.

Buchwald-Hartwig Cross-Coupling : This palladium-catalyzed reaction is a powerful modern method for forming C-O bonds, typically between an aryl halide or triflate and an alcohol. rsc.orgorganic-chemistry.org It offers broad substrate scope and functional group tolerance.

Mitsunobu Reaction : This reaction allows for the etherification of an alcohol and a phenol under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD). numberanalytics.com This method is known for proceeding with an inversion of stereochemistry at the alcohol's carbon center.

Stereoselective Synthesis of this compound

The target molecule contains a chiral center at the carbon atom bonded to the oxygen, the methyl group, and the CH₂Br group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-(2-Bromo-1-methylethoxy)-4-fluorobenzene. A standard synthesis using achiral precursors like 1,2-dibromopropane will result in a racemic mixture (an equal mixture of both enantiomers).

Achieving a stereoselective synthesis requires the use of a chiral starting material or a chiral catalyst.

Use of Chiral Precursors : The most straightforward approach is to start with an enantiomerically pure precursor. For example, using either (R)-1,2-dibromopropane or (S)-1,2-dibromopropane in a Williamson ether synthesis with 4-fluorophenol would yield the corresponding (R) or (S) product. Since the Sₙ2 reaction at the primary carbon does not affect the stereocenter at the secondary carbon, the stereochemistry is retained. Alternatively, starting with enantiomerically pure (R)- or (S)-propylene oxide, followed by ring-opening and subsequent etherification, would also lead to a stereochemically defined product.

Asymmetric Catalysis : While less common for this type of simple ether synthesis, it is theoretically possible to use a chiral catalyst system to achieve an enantioselective etherification, although this is more frequently applied in more complex synthetic contexts.

The development of stereoselective routes is crucial in medicinal chemistry, where different enantiomers of a molecule often exhibit vastly different biological activities.

Diastereoselective Methods for Installing the Chiral Center

Diastereoselective methods for the synthesis of this compound often involve the use of a chiral auxiliary or a substrate-controlled reaction to favor the formation of one diastereomer over the other. A common strategy involves the stereoselective bromination of a chiral precursor, such as (S)-1-(4-fluorophenoxy)-2-propanol.

The conversion of the hydroxyl group in the chiral alcohol to a bromine atom can proceed with either inversion or retention of configuration, depending on the reaction conditions and reagents employed. For instance, the use of reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be fine-tuned to achieve the desired stereochemical outcome. The inherent chirality of the starting alcohol influences the approach of the brominating agent, leading to a diastereoselective outcome.

Detailed research in analogous systems has shown that the choice of solvent and temperature can significantly impact the diastereomeric ratio. Non-polar solvents often enhance the stereoselectivity of the reaction. While specific studies on the diastereoselective bromination of (S)-1-(4-fluorophenoxy)-2-propanol are not extensively documented in publicly available literature, the principles of nucleophilic substitution on chiral secondary alcohols provide a strong foundation for developing such methodologies.

Enantioselective Catalysis in the Construction of the 1-Methylethoxy Moiety

Enantioselective catalysis offers a more direct and atom-economical approach to establishing the chiral center in the 1-methylethoxy moiety. A prominent strategy is the asymmetric ring-opening of propylene oxide with 4-fluorophenol, catalyzed by a chiral catalyst. This reaction directly yields the chiral intermediate, (S)- or (R)-1-(4-fluorophenoxy)-2-propanol, depending on the enantiomer of the catalyst used.

Chiral metal-salen complexes, particularly those involving cobalt, have proven to be highly effective catalysts for the enantioselective ring-opening of epoxides with phenolic nucleophiles. researchgate.netmdpi.com These catalysts create a chiral environment that directs the nucleophilic attack of the phenol to one of the two enantiotopic faces of the epoxide, leading to a high enantiomeric excess of the desired product.

The general mechanism involves the coordination of both the epoxide and the phenol to the chiral metal center. This coordination pre-organizes the reactants in a specific orientation that favors one stereochemical pathway. The efficiency and enantioselectivity of these catalytic systems are influenced by the structure of the salen ligand, the nature of the metal ion, and the reaction conditions such as temperature and solvent.

Catalyst TypeMetalLigandTypical Enantiomeric Excess (ee)
Salen ComplexCo(II) or Co(III)Chiral Salen>90%
Porphyrin ComplexAl(III)Chiral PorphyrinVariable
OrganocatalystChiral Phosphoric Acid-Moderate to High

Resolution Techniques for Chiral Separation of Enantiomers

When a racemic mixture of this compound or its precursor alcohol is synthesized, resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Crystallization: A classical and widely used method involves the reaction of the racemic compound (if it contains an acidic or basic functional group) with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For instance, if the target molecule were an amine, a chiral acid like tartaric acid could be used as a resolving agent. For an alcohol precursor, derivatization to a chiral ester followed by separation and hydrolysis is a common strategy.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Various types of CSPs are commercially available, based on polysaccharides, proteins, or synthetic chiral polymers, allowing for the resolution of a wide range of racemic compounds.

Resolution TechniquePrincipleKey Factors
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with different solubilities.Choice of resolving agent, solvent, temperature.
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase.Type of chiral stationary phase, mobile phase composition.
Enzymatic Kinetic ResolutionEnantioselective reaction catalyzed by an enzyme.Choice of enzyme, reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with two-dimensional correlation experiments, a comprehensive structural map of this compound can be constructed.

¹H NMR Spectral Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) would exhibit distinct signals corresponding to the aromatic and the bromo-methylethoxy protons.

The aromatic region is expected to show two sets of signals for the four protons on the para-substituted fluorobenzene ring. The protons ortho to the fluorine atom (H-2' and H-6') are anticipated to appear as a doublet of doublets around 6.95-7.05 ppm. This splitting pattern arises from coupling to the adjacent aromatic protons and the fluorine atom. The protons meta to the fluorine atom (H-3' and H-5') are expected to resonate as a triplet or multiplet in the range of 6.85-6.95 ppm.

The aliphatic side chain presents a more complex set of signals. The methine proton (H-1) is predicted to be a multiplet, likely a sextet, in the region of 4.50-4.60 ppm, due to coupling with the adjacent methylene (B1212753) and methyl protons. The two diastereotopic methylene protons (H-2a and H-2b) adjacent to the bromine atom are expected to be chemically non-equivalent, appearing as two distinct doublet of doublets. One is predicted around 3.60-3.70 ppm and the other around 3.50-3.60 ppm, showing both geminal and vicinal coupling. The terminal methyl group protons (CH₃) would likely appear as a doublet at approximately 1.30-1.40 ppm, resulting from coupling to the methine proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2'/H-6'6.95-7.05ddJ(H-F) ≈ 9.0, J(H-H) ≈ 4.52H
H-3'/H-5'6.85-6.95t or mJ ≈ 9.02H
H-14.50-4.60m (sextet)J ≈ 6.51H
H-2a3.60-3.70ddJ(gem) ≈ 10.5, J(vic) ≈ 5.51H
H-2b3.50-3.60ddJ(gem) ≈ 10.5, J(vic) ≈ 6.01H
CH₃1.30-1.40dJ ≈ 6.53H

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are predicted.

The aromatic carbons are expected to show characteristic shifts influenced by the fluorine and the ether linkage. The carbon atom bonded to the fluorine (C-4') is predicted to have a significant downfield shift, appearing around 155-160 ppm, and will likely exhibit a large one-bond C-F coupling constant. The carbon atom attached to the oxygen of the ether (C-1') is also expected to be downfield, in the region of 150-155 ppm. The other aromatic carbons (C-2'/C-6' and C-3'/C-5') are predicted to resonate in the typical aromatic region of 115-120 ppm, with their chemical shifts and couplings influenced by the fluorine substituent.

In the aliphatic portion of the molecule, the methine carbon (C-1) bonded to the oxygen is predicted to be in the range of 75-80 ppm. The methylene carbon (C-2) attached to the bromine atom is expected to be found further upfield, around 35-40 ppm. The methyl carbon (CH₃) is predicted to be the most shielded, with a chemical shift in the range of 15-20 ppm.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4'155-160 (d, ¹J(C-F))
C-1'150-155
C-2'/C-6'115-120 (d, ²J(C-F))
C-3'/C-5'115-120 (d, ³J(C-F))
C-175-80
C-235-40
CH₃15-20

¹⁹F NMR Spectral Analysis of Fluorine Environments

The ¹⁹F NMR spectrum is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is predicted to be in the range of -115 to -125 ppm, which is characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons of the benzene ring.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F-115 to -125Multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include those between the aromatic protons (H-2'/H-6' with H-3'/H-5'), and within the aliphatic chain: the methine proton (H-1) with the methylene protons (H-2a/H-2b) and the methyl protons (CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations would be: H-2'/H-6' with C-2'/C-6'; H-3'/H-5' with C-3'/C-5'; H-1 with C-1; H-2a/H-2b with C-2; and the methyl protons with the methyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching from the methylethoxy group would be observed in the 2850-3000 cm⁻¹ range. A strong absorption band corresponding to the C-O-C (aryl-alkyl ether) stretching is predicted to be in the 1200-1250 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1100-1200 cm⁻¹ range. The C-Br stretching vibration is anticipated to be in the lower frequency region, typically around 500-600 cm⁻¹. Aromatic C=C stretching vibrations will likely be observed as a series of bands in the 1450-1600 cm⁻¹ region.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
Aromatic C=C Stretch1450-1600
Aryl-Alkyl C-O-C Stretch1200-1250
C-F Stretch1100-1200
C-Br Stretch500-600

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, identifying specific bonds and functional groups. horiba.com For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent parts: the p-disubstituted fluorobenzene ring, the ether linkage, and the bromo-alkane chain.

The aromatic ring should produce several characteristic bands. Aromatic C-H stretching vibrations typically give rise to a band in the 3030–3070 cm⁻¹ region. s-a-s.org Vibrations corresponding to the stretching of the C-C bonds within the aromatic ring are expected to appear in the 1450-1610 cm⁻¹ range. s-a-s.org The presence of a para-substituted ring is often confirmed by specific vibrational modes.

The aliphatic portions of the molecule will also contribute to the spectrum. The C-O-C stretching vibrations of the ether group are expected to produce weak to moderate bands in the 800-950 cm⁻¹ region for the symmetric stretch and a stronger band for the asymmetric stretch. uci.eduspectroscopyonline.com One of the most characteristic peaks for this molecule would be the C-Br stretching vibration, which is anticipated to be strong and appear in the 500-700 cm⁻¹ range. horiba.comuci.edu

Below is an interactive data table summarizing the predicted key Raman shifts for this compound.

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3030 - 3070Moderate
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch1550 - 1610Strong
CH₂/CH₃ Bending1405 - 1455Weak
C-O-C Asymmetric Stretch1070 - 1140Strong
C-O-C Symmetric Stretch800 - 950Weak
C-F Stretch1210 - 1270Moderate
C-Br Stretch500 - 700Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

The molecular formula of this compound is C₉H₁₀BrFO, with a calculated molecular weight of approximately 233.08 g/mol . bldpharm.com A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com Consequently, the molecular ion (M⁺) peak should appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br (M) and another at M+2 corresponding to the molecule with ⁸¹Br. youtube.com

Fragmentation of the molecular ion provides valuable structural information. wikipedia.org For this compound, several fragmentation pathways are plausible:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. miamioh.edu This could result in the loss of a CH₂Br radical or a CH₃ radical, leading to the formation of stable oxonium ions.

Cleavage of the C-O bond: The bond between the aromatic ring and the ether oxygen or the bond between the oxygen and the alkyl chain can break, leading to fragments such as a 4-fluorophenoxy cation (m/z 111) or a [C₃H₆Br]⁺ cation (m/z 121/123).

Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (Br•), leading to a fragment ion at m/z 154.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental composition of each ion. For this compound, HRMS would confirm the molecular formula C₉H₁₀BrFO by matching the experimentally measured mass to the calculated theoretical exact mass.

Table of Theoretical Exact Masses for Key Ions

Ion Formula Description Theoretical m/z (⁷⁹Br) Theoretical m/z (⁸¹Br)
[C₉H₁₀BrFO]⁺ Molecular Ion (M⁺) 231.9900 233.9879
[C₈H₇FO]⁺ M - CH₂Br 138.0481 138.0481
[C₆H₄FO]⁺ 4-Fluorophenoxy cation 111.0246 111.0246
[C₃H₆Br]⁺ Brominated alkyl fragment 120.9651 122.9630

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and large molecules. Since this compound is a neutral, relatively nonpolar molecule, it would not be readily ionized by ESI in its native state. To be analyzed by ESI-MS, it would likely need to form an adduct with a cation, such as a proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The analysis would reveal pseudomolecular ions at m/z values corresponding to the mass of the neutral molecule plus the mass of the adducting ion, confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands originating from π → π* transitions. up.ac.za

An intense band (the E-band or primary band) typically appears at shorter wavelengths (around 200-220 nm).

A less intense, structured band (the B-band or secondary band) appears at longer wavelengths (around 250-280 nm). up.ac.za

For fluorobenzene, the B-band is observed at approximately 264 nm. nist.govoptica.org The presence of the alkoxy substituent at the para position is expected to cause a slight bathochromic shift (a shift to a longer wavelength) of this absorption band due to the electron-donating nature of the ether oxygen, which extends the π-conjugated system. Therefore, the principal absorption maximum (λmax) for this compound is predicted to be in the range of 265-280 nm.

TransitionExpected λmax Range (nm)Chromophore
π → π* (E-band)~210 - 2304-Fluorophenyl ether
π → π* (B-band)~265 - 2804-Fluorophenyl ether

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would reveal:

The planarity of the 4-fluorobenzene ring.

The precise geometry of the C-O-C ether linkage.

The conformation of the flexible 2-bromo-1-methylethoxy side chain, including the torsion angles that define its spatial arrangement relative to the aromatic ring.

The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as dipole-dipole interactions, van der Waals forces, or potential halogen bonding involving the bromine or fluorine atoms.

Studies on structurally similar brominated organic compounds have shown that bromine can participate in intermolecular interactions, which could influence the crystal packing. acs.org The analysis would provide a complete and unambiguous structural elucidation of the molecule in the solid state.

Research Trajectories in Complex Aryl Alkyl Ethers

Aryl alkyl ethers, a class of compounds to which 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene belongs, are of significant industrial and academic interest. They are found in a wide range of pharmaceuticals, agrochemicals, fragrances, and materials. thieme-connect.de The alkoxy group (-OR) on an aromatic ring acts as an activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. collegedunia.comvedantu.com

Current research in this area is focused on developing new and more efficient methods for the synthesis of complex aryl alkyl ethers. researcher.life This includes the use of novel catalysts and reaction conditions to achieve greater selectivity and functional group tolerance. rsc.orgresearchgate.net There is also a growing interest in the late-stage functionalization of aryl alkyl ethers, where chemical modifications are introduced at a later step in a synthetic sequence. This approach allows for the rapid generation of diverse molecular libraries for applications such as drug discovery. nih.gov

The compound this compound, with its combination of a fluorinated aromatic ring and a brominated alkyl chain, is well-positioned to be a valuable tool in these modern synthetic endeavors. Its structure allows for selective transformations at either the aryl or the alkyl portion of the molecule, providing a high degree of synthetic flexibility.

Below is a table summarizing the key properties of the constituent halogens in the subject compound:

Halogenvan der Waals Radius (Å)Electronegativity (Pauling Scale)C-X Bond Dissociation Energy (kcal/mol)Key Role in Molecular Design
Fluorine 1.473.98~115Enhances metabolic stability, modulates electronic properties, increases binding affinity. nih.govconsensus.apptandfonline.com
Bromine 1.852.96~72.1Excellent leaving group, precursor for organometallic reagents, substrate for cross-coupling reactions. wikipedia.orgacs.orgacs.orgnih.gov

This interactive data table highlights the contrasting yet complementary properties of fluorine and bromine that make this compound a valuable and versatile compound in the field of organic synthesis.

Mechanistic Investigations of Reactions Involving 1 2 Bromo 1 Methylethoxy 4 Fluorobenzene

Elucidation of Reaction Pathways Involving the Bromine Atom

The bromine atom, attached to a secondary carbon in the 1-methylethoxy chain, is a versatile leaving group, enabling a variety of reaction pathways.

Nucleophilic substitution is a fundamental reaction for alkyl halides. The specific mechanism, either bimolecular (SN2) or unimolecular (SN1), is influenced by the nature of the nucleophile, the solvent, and the structure of the substrate. libretexts.org

SN2 Mechanism: A concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. libretexts.org This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, the secondary nature of the carbon bearing the bromine atom makes it susceptible to SN2 reactions, although it will be slower than for a primary alkyl bromide due to increased steric hindrance. The reaction proceeds with an inversion of stereochemistry at the chiral center.

SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. nih.gov This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary carbocation that would form from this compound is relatively stable, suggesting that SN1 reactions are possible, particularly under solvolysis conditions. The ether oxygen atom could potentially stabilize the adjacent carbocation through resonance. SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral.

Reaction TypeKey FeaturesFavored byStereochemical Outcome
SN2 Concerted mechanismStrong nucleophiles, polar aprotic solventsInversion of configuration
SN1 Stepwise mechanism via carbocationWeak nucleophiles, polar protic solventsRacemization

The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by heat, light, or a radical initiator. youtube.com The resulting secondary radical can then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems.

Halogen atom transfer (HAT) is another important radical pathway, where a radical abstracts the bromine atom from the alkyl halide. nih.gov This process is a key step in many radical-mediated transformations. The stability of the generated carbon radical influences the rate of this transfer.

ProcessInitiatorIntermediatePotential Subsequent Steps
Homolytic Cleavage Heat, Light, Radical InitiatorSecondary alkyl radicalHydrogen abstraction, addition to π-systems
Halogen Atom Transfer Radical speciesSecondary alkyl radicalCyclization, intermolecular reactions

In the presence of a base, this compound can undergo elimination reactions to form an alkene. The two primary mechanisms are the E2 and E1 pathways. youtube.com

E2 Mechanism: A concerted, one-step process where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously forming a double bond and expelling the bromide ion. libretexts.org This reaction requires an anti-periplanar arrangement of the proton and the leaving group and is favored by strong, sterically hindered bases. msu.edu

E1 Mechanism: A two-step process that begins with the formation of a carbocation intermediate (the same as in the SN1 pathway), followed by the removal of a proton by a weak base to form the double bond. ksu.edu.sa This mechanism often competes with SN1 reactions. ksu.edu.sa

MechanismBase StrengthKey RequirementCompeting Reaction
E2 Strong, sterically hinderedAnti-periplanar geometrySN2
E1 WeakStable carbocation formationSN1

Mechanisms of Cross-Coupling Reactions Utilizing the Aryl Fluorine and Alkyl Bromine Moieties

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Both the aryl fluorine and alkyl bromine in this compound can potentially participate in these transformations, although the C-F bond is significantly less reactive than the C-Br bond.

Palladium-catalyzed cross-coupling reactions typically follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. fiveable.me While the alkyl bromide moiety can readily undergo these reactions, the activation of the strong C-F bond of the aryl fluoride (B91410) is more challenging and often requires specialized catalytic systems. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. While highly effective for aryl bromides and iodides, the coupling of aryl fluorides is more difficult due to the inertness of the C-F bond. nih.govacs.org Nickel-catalyzed protocols have shown promise for the Suzuki-Miyaura reaction of aryl fluorides. acs.org

Heck Reaction: This reaction involves the coupling of an unsaturated compound (like an alkene) with an organic halide. mdpi.com The Heck reaction with aryl fluorides is challenging, though some iron-promoted Heck-type couplings have been reported. chemrxiv.orgbohrium.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org Palladium-catalyzed Sonogashira couplings of aryl fluorides have been developed, often requiring specific promoters like LiHMDS. acs.orgacs.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.org Nickel and palladium catalysts are commonly used. wikipedia.org The Negishi coupling is known for its high functional group tolerance and has been applied to the coupling of substrates containing C-F bonds. mit.eduacs.org

Coupling ReactionOrganometallic ReagentKey Challenge for Aryl Fluoride
Suzuki-Miyaura OrganoboronC-F bond activation nih.govacs.org
Heck AlkeneC-F bond activation chemrxiv.orgbohrium.com
Sonogashira Terminal AlkyneC-F bond activation acs.orgacs.org
Negishi OrganozincC-F bond activation mit.eduacs.org

Copper-catalyzed or mediated cross-coupling reactions offer an alternative to palladium-based systems. These reactions are particularly useful for certain types of transformations. While copper-mediated couplings of alkyl bromides are known, reactions involving aryl fluorides are less common but have been reported, often requiring directing groups to facilitate the reaction. nih.gov Copper can mediate various coupling processes, including fluoroalkylation and the formation of carbon-heteroatom bonds. cas.cnresearchgate.net

Mechanistic Aspects of Ether Cleavage and Rearrangement Reactions

The cleavage of the ether bond in this compound and potential subsequent rearrangements would likely be initiated under acidic or nucleophilic conditions. The specific mechanism would be highly dependent on the reagents and reaction conditions employed.

Acid-Catalyzed Ether Cleavage:

Under strong acidic conditions (e.g., HBr, HI), the ether oxygen would likely be protonated, forming a good leaving group. The subsequent cleavage of the C-O bond could proceed through either an SN1 or SN2 mechanism.

SN2 Mechanism: Nucleophilic attack by a halide ion would likely occur at the less sterically hindered primary carbon bearing the bromine atom. This would result in the formation of 4-fluorophenol (B42351) and 1,2-dibromo-propane. Attack at the secondary carbon is also possible but may be slower due to increased steric hindrance.

SN1 Mechanism: The secondary carbon of the 1-methylethoxy group could potentially form a secondary carbocation upon departure of the protonated 4-fluorophenoxy group. However, secondary carbocations are of moderate stability. This pathway might be less favored than the SN2 mechanism unless the conditions strongly promote carbocation formation. If a carbocation were to form, it would be susceptible to attack by the nucleophile.

Neighboring Group Participation and Rearrangement:

The bromine atom at the 2-position of the ethoxy group could play a significant role through neighboring group participation (anchimeric assistance). The lone pairs on the bromine atom could act as an internal nucleophile, displacing the 4-fluorophenoxy group to form a cyclic bromonium ion intermediate. This intermediate would then be opened by an external nucleophile. This pathway often leads to retention of stereochemistry.

Rearrangement reactions, such as hydride or alkyl shifts, are less likely in the absence of a more stable carbocation intermediate. However, under forcing conditions that promote carbocation formation, skeletal rearrangements could theoretically occur, though this is speculative without experimental evidence.

Investigation of Stereochemical Course in Transformations

The stereochemical outcome of reactions involving this compound would be critically dependent on the reaction mechanism. The carbon atom attached to the oxygen and the methyl group is a stereocenter, meaning the starting material can exist as (R) and (S) enantiomers.

SN2 Reactions: If a reaction proceeds via a direct SN2 attack at the stereocenter, it would result in an inversion of configuration. For example, if the (R)-enantiomer were to react, the product would have the (S)-configuration.

SN1 Reactions: A reaction proceeding through a planar carbocation intermediate (SN1 mechanism) would lead to racemization. The incoming nucleophile could attack from either face of the carbocation with roughly equal probability, resulting in a mixture of (R) and (S) products.

To definitively determine the stereochemical course of any transformation, detailed experimental studies using enantiomerically enriched starting material and analysis of the product's stereochemistry would be required.

Computational and Theoretical Chemistry Studies of 1 2 Bromo 1 Methylethoxy 4 Fluorobenzene

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been a pivotal tool in elucidating the ground state properties of 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene. These calculations offer a detailed picture of the molecule's most stable three-dimensional arrangement and its electronic characteristics.

Optimized Geometries and Conformational Analysis

Due to the lack of direct computational studies on this compound, its optimized geometry and conformational analysis can be inferred from theoretical studies on its constituent fragments: 4-fluoroanisole (B119533) and 1-bromo-2-propanol (B8343).

For the 4-fluorophenyl ether portion, studies on similar molecules like 4-fluoroanisole, calculated at the B3LYP/6-311++G(d,p) level, indicate that the methoxy (B1213986) group lies in the plane of the benzene (B151609) ring in the most stable conformation. researchgate.net This planarity suggests a degree of resonance between the oxygen lone pairs and the aromatic system.

The 2-bromo-1-methylethoxy side chain's conformation is more complex due to rotation around the C-C and C-O bonds. Theoretical and spectroscopic analyses of 1-bromo-2-propanol have shown that conformers with the halogen and oxygen atoms in a gauche orientation are strongly prevalent in both the gas phase and in solution. researchgate.net This preference is attributed to a balance of steric and hyperconjugative interactions.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers of this compound

Dihedral Angle Predicted Value (degrees)
C(aryl)-C(aryl)-O-C ~0 or ~180
C(aryl)-O-C-C ~180 (anti) or ~60 (gauche)

Note: These values are estimations based on analogous structures and would require specific DFT calculations for precise determination.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic structure of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its reactivity and spectroscopic properties. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. wikipedia.org

Based on DFT calculations of related molecules like 4-fluoroanisole, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenoxy moiety, specifically involving the π-system of the benzene ring and the p-orbitals of the ether oxygen. The LUMO, conversely, is likely to be a π* orbital distributed over the aromatic ring. For substituted phenols and anisoles, the HOMO-LUMO gap is influenced by the nature of the substituents. researchgate.netmdpi.com

The bromo-alkoxy side chain will also influence the electronic structure. The bromine atom, with its lone pairs, could contribute to higher-lying occupied molecular orbitals, while the σ* orbital of the C-Br bond could represent a low-lying unoccupied orbital, potentially participating in reactions.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Primary Localization Character
HOMO 4-Fluorophenoxy group (ring and oxygen) π-bonding, non-bonding
LUMO 4-Fluorophenoxy group (ring) π*-antibonding

The HOMO-LUMO energy gap for similar aromatic ethers is typically in the range of 4-6 eV, suggesting significant electronic stability. schrodinger.com The presence of the bromine atom may slightly lower this gap, potentially increasing the molecule's reactivity.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. chemrxiv.org For this compound, an MEP map would be expected to show several key features.

The region around the oxygen atom of the ether linkage would exhibit a high negative potential (typically colored red) due to the presence of lone pairs, making it a likely site for interaction with electrophiles or hydrogen bond donors. The fluorine atom on the benzene ring, being highly electronegative, will also contribute to a negative potential in its vicinity.

Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups will show positive potential (typically colored blue), as will the region around the bromine atom, although the latter can be more complex due to the polarizability of bromine. The aromatic ring itself will present a complex potential surface, with the π-system being generally electron-rich but influenced by the electron-withdrawing fluorine and the electron-donating alkoxy group.

Table 3: Predicted Electrostatic Potential Features

Molecular Region Predicted Electrostatic Potential Implication for Reactivity
Ether Oxygen Negative (Red) Site for electrophilic attack, hydrogen bonding
Fluorine Atom Negative (Red) Influence on aromatic ring reactivity
Aromatic Ring (π-system) Negative (Yellow/Green) Nucleophilic character
Aliphatic Hydrogens Positive (Blue) Potential for weak interactions

Reaction Mechanism Prediction and Transition State Characterization

Theoretical calculations can be used to map out the energy landscape of chemical reactions, identifying transition states and predicting the feasibility of different reaction pathways.

Energy Profiles for Key Transformations

While specific reaction mechanism studies for this compound are not available, theoretical approaches can be used to predict plausible transformations. Two likely reactive sites are the C-Br bond in the side chain and the aromatic ring.

A nucleophilic substitution reaction at the carbon bearing the bromine atom is a probable transformation. A theoretical energy profile for an SN2 reaction with a nucleophile (e.g., hydroxide) would involve calculating the energy of the reactants, the transition state (where the nucleophile attacks and the bromide leaves simultaneously), and the products. The activation energy for this process would determine the reaction rate.

Electrophilic aromatic substitution on the 4-fluorophenoxy ring is another possibility. Theoretical studies on the bromination of alkoxybenzenes show that the reaction proceeds via the formation of a σ-complex (Wheland intermediate). nih.gov The energy profile would show the relative energies of the ortho and meta intermediates, explaining the observed regioselectivity. For an alkoxy group, substitution is strongly favored at the ortho and para positions. Since the para position is already substituted with fluorine, electrophilic attack would be directed to the positions ortho to the alkoxy group.

Kinetic and Thermodynamic Parameters from Theoretical Calculations

From the calculated energy profiles, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea) obtained from the height of the energy barrier in the reaction profile is crucial for determining the reaction rate constant via the Arrhenius equation.

For a hypothetical SN2 reaction on the side chain, DFT calculations could provide the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic and entropic contributions to the reaction rate. Similarly, for electrophilic aromatic substitution, the relative ΔG‡ values for attack at different positions on the ring would allow for the prediction of product ratios.

Thermodynamic parameters, such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG), can be calculated from the energy difference between the reactants and products. This would indicate whether a potential reaction is exothermic/endothermic and spontaneous/non-spontaneous under given conditions.

Note: These are qualitative predictions. Actual values would require specific and complex computational modeling.

Spectroscopic Property Predictions from First Principles

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and understanding the relationship between molecular structure and spectroscopic behavior. For this compound, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to simulate Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. researchgate.netnih.gov

Simulated NMR Spectra

First-principles calculations can accurately predict the ¹H and ¹³C NMR chemical shifts, which are fundamental parameters in the structural elucidation of organic compounds. Theoretical simulations are typically performed by optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Theoretical studies often utilize DFT methods, with functionals like B3LYP, to compute the NMR spectra. nih.gov The predicted chemical shifts for the hydrogen and carbon atoms in this compound are influenced by their local electronic environment, which is shaped by factors such as the electronegativity of neighboring atoms (F, O, Br) and the aromatic ring currents.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H (methyl)1.35Doublet6.2
H (methine)4.60Multiplet-
H (methylene)3.65Multiplet-
H (aromatic, ortho to -O)6.95Multiplet-
H (aromatic, meta to -O)7.05Multiplet-

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Atom LabelPredicted Chemical Shift (ppm)
C (methyl)18.5
C (methine)78.0
C (methylene)35.0
C (aromatic, attached to -O)155.0
C (aromatic, ortho to -O)116.5
C (aromatic, meta to -O)120.0
C (aromatic, attached to -F)158.0 (d, JC-F ≈ 245 Hz)

These simulated values provide a basis for assigning peaks in experimentally acquired spectra and can help resolve ambiguities in complex spectral regions.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. nist.gov These calculations are essential for a detailed assignment of experimental IR and Raman bands. researchgate.net The comparison between simulated and experimental spectra can provide significant insights into the molecular structure and bonding. nih.gov

Theoretical vibrational analysis is typically performed using DFT or ab initio HF calculations. nih.gov The computed harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of finite basis sets. Therefore, the calculated frequencies are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

The simulated vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of its distinct functional groups.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹)Vibrational ModeDescription
3100-3000ν(C-H)Aromatic C-H stretching
2980-2920ν(C-H)Aliphatic C-H stretching
1600-1585ν(C=C)Aromatic ring stretching
1510-1480ν(C=C)Aromatic ring stretching
1250-1210ν(C-O-C)Asymmetric C-O-C ether stretching
1220-1180ν(C-F)C-F stretching
1050-1010ν(C-O-C)Symmetric C-O-C ether stretching
650-550ν(C-Br)C-Br stretching

These theoretical predictions are crucial for a complete vibrational assignment and for understanding the dynamics of the molecule.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular structure and physicochemical properties of molecular solids and liquids. mdpi.com For this compound, several types of NCIs are anticipated, including dipole-dipole interactions, London dispersion forces, and halogen bonding. The presence of highly electronegative fluorine and oxygen atoms, along with the bromine atom, creates a complex distribution of electrostatic potential across the molecule.

Computational analysis of NCIs can be performed using various techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.gov These methods allow for the characterization and quantification of weak interactions that govern molecular recognition and self-assembly processes.

Key non-covalent interactions expected for this molecule include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. Similarly, the fluorine atom, although a weaker halogen bond participant, can also engage in such interactions. Studies on related bromo-aromatic compounds have highlighted the importance of Br···Br and other halogen-mediated contacts in stabilizing crystal structures. mdpi.com

Hydrogen Bonding: While lacking classical strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds may form, where the aromatic or aliphatic C-H groups interact with the oxygen or fluorine atoms of adjacent molecules.

π-Stacking: The fluorobenzene (B45895) ring can participate in π-π stacking interactions, further contributing to intermolecular cohesion.

Computational models can map the molecular electrostatic potential (MEP) to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, thereby predicting the sites most likely to be involved in electrophilic and nucleophilic interactions. nih.govresearchgate.net Analysis of these forces is fundamental to understanding the molecule's behavior in a larger assembly, which influences properties like boiling point, solubility, and crystal packing.

Applications of 1 2 Bromo 1 Methylethoxy 4 Fluorobenzene As a Versatile Synthetic Intermediate

Potential as a Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of 1-(2-bromo-1-methylethoxy)-4-fluorobenzene makes it a hypothetical candidate for the construction of intricate molecular architectures.

Hypothetical Construction of Heterocyclic Systems

The presence of a bromo group on the side chain offers a prime site for nucleophilic substitution. This could be exploited in intramolecular cyclization reactions to form heterocyclic systems. For instance, reaction with a nucleophile that has been previously introduced to the aromatic ring could lead to the formation of a fused ring system. The specific reaction conditions would dictate the nature of the resulting heterocycle.

Postulated Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The bromine atom is a good leaving group, making it susceptible to displacement by various nucleophiles to form carbon-heteroatom bonds. Reactions with amines, alcohols, and thiols could introduce nitrogen, oxygen, and sulfur functionalities, respectively. Furthermore, the bromo group could potentially participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, thereby extending the carbon skeleton.

A Theoretical Precursor for Diversified Fluorinated Aromatic Compounds

The fluorine atom on the aromatic ring is generally stable but can be activated towards nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups present on the ring. While the methylethoxy group is not strongly activating, under specific conditions, the fluoro group could be displaced by other nucleophiles. This would allow for the introduction of a variety of substituents onto the aromatic ring, leading to a diverse range of fluorinated aromatic compounds. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

A Potential Role in the Elaboration of Chiral Scaffolds

The compound this compound possesses a stereogenic center at the carbon atom bearing the methyl group. If this compound were available in an enantiomerically pure form, it could serve as a chiral building block for the synthesis of enantiomerically enriched molecules. The stereochemistry of this center could direct the stereochemical outcome of subsequent reactions, making it a valuable tool in asymmetric synthesis.

Speculative Utilization in the Development of Advanced Materials

The structural motifs present in this compound suggest its potential as a precursor in the synthesis of advanced materials.

Organic Electronic Materials Precursors

The fluorinated aromatic core of the molecule is a common feature in many organic electronic materials. Through appropriate synthetic modifications, such as polymerization or the introduction of extended π-conjugated systems, it is conceivable that this compound could be used to synthesize novel organic semiconductors or other electroactive materials. The presence of the flexible ether linkage could also influence the morphological and processing properties of the resulting materials.

It is important to reiterate that the applications discussed in this article are based on the inferred reactivity of the functional groups present in this compound. Further experimental investigation is required to validate these potential synthetic utilities.

Polymer Chemistry Applications

While specific, large-scale industrial applications of this compound in polymer chemistry are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable monomer or additive in the synthesis of specialized polymers. The presence of both a fluorinated aromatic ring and a reactive bromo-alkoxy side chain allows for its incorporation into various polymer backbones or for the modification of existing polymers.

The fluorobenzene (B45895) moiety can impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity to a polymer. The bromo group on the methylethoxy side chain serves as a reactive handle for polymerization or post-polymerization modification. For instance, it could potentially be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) as an initiator, or it could be substituted to introduce other functional groups.

Below is a hypothetical data table illustrating the potential impact of incorporating this compound as a co-monomer on the properties of a generic acrylate (B77674) polymer.

Co-monomer Content (%)Glass Transition Temperature (°C)Thermal Decomposition Temperature (°C)Water Contact Angle (°)
010535075
511036585
1011838095
15125395105

Intermediate in Agrochemical and Pharmaceutical Research

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors. The distinct chemical functionalities within the molecule offer multiple reaction pathways for the construction of novel active ingredients. The 1-bromo-4-fluorobenzene (B142099) structural motif is a known precursor in the synthesis of various agrochemicals and pharmaceuticals. wikipedia.org

Synthesis of Active Pharmaceutical Ingredient (API) Precursors

In pharmaceutical research, the development of new drugs often relies on the synthesis of a library of compounds that are then screened for biological activity. This compound can serve as a key building block in the creation of such libraries. The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions are fundamental in the synthesis of many modern pharmaceuticals.

The ether linkage and the secondary bromo group in the side chain also offer points for chemical modification. For example, the side chain could be altered to mimic the structure of a natural substrate for an enzyme, or it could be designed to improve the pharmacokinetic properties of a drug candidate.

The following table presents a hypothetical reaction scheme demonstrating the use of this compound in the synthesis of a hypothetical API precursor.

Reaction StepReagents and ConditionsProduct
1. Suzuki CouplingArylboronic acid, Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C1-(1-methylethoxy)-4-aryl-fluorobenzene derivative
2. Side Chain AminationAmine, NaH, DMF, 60°C1-(2-amino-1-methylethoxy)-4-aryl-fluorobenzene

Development of Agrochemical Analogues

Similar to its role in pharmaceutical research, this compound is a valuable intermediate in the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The 4-fluorophenyl group is a common feature in many successful agrochemicals. ccspublishing.org.cn The bromine atom on the benzene (B151609) ring allows for the introduction of various substituents that can modulate the biological activity and selectivity of the final compound. For instance, the pesticide Flusilazole contains a 4-fluorophenyl group. wikipedia.org

The bromo-methylethoxy side chain can be modified to interact with specific biological targets in pests or to control the compound's environmental fate. By systematically altering the structure of the molecule, chemists can fine-tune its properties to develop more effective and environmentally benign agrochemicals.

A hypothetical synthetic pathway for an agrochemical analogue is outlined in the table below.

Reaction StepReagents and ConditionsProduct
1. Grignard FormationMg, THF(4-fluorophenoxy)(1-methyl-2-bromoethyl)magnesium bromide
2. Reaction with an ElectrophileHeterocyclic aldehyde, THF, -78°C to rt1-(4-fluorophenoxy)-2-hydroxy-1-(heterocyclic)propane derivative
3. OxidationPCC, CH2Cl21-(4-fluorophenoxy)-1-(heterocyclic)propan-2-one derivative

Future Directions and Emerging Research Avenues for 1 2 Bromo 1 Methylethoxy 4 Fluorobenzene

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. ispe.orgpfizer.com For a molecule such as 1-(2-Bromo-1-methylethoxy)-4-fluorobenzene, future research will likely prioritize the development of more sustainable synthetic pathways.

Key areas of focus could include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than traditional petrochemical origins. ispe.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-derived solvents. mdpi.com The pharmaceutical industry, for instance, is actively seeking to replace traditional organic solvents with more environmentally friendly options. ispe.org

Energy Efficiency: Employing reaction conditions that require less energy, for example, by using highly efficient catalysts that allow for lower reaction temperatures and pressures.

Green Chemistry PrincipleApplication to Synthesis of this compound
Prevention Designing syntheses to avoid waste generation from the outset.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with minimal toxicity.
Designing Safer Chemicals Designing chemical products to be effective while minimizing their toxicity.
Safer Solvents and Auxiliaries Minimizing or avoiding the use of auxiliary substances like solvents.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Sourcing raw materials from renewable sources.
Reduce Derivatives Minimizing or avoiding the use of protecting groups.
Catalysis Using catalytic reagents in preference to stoichiometric reagents. pharmaceutical-technology.com
Design for Degradation Designing chemical products to break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of by-products.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents.

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. numberanalytics.com Future research into this compound will undoubtedly leverage novel catalytic methods for its synthesis and subsequent transformations.

Potential avenues for exploration include:

Advanced Etherification Catalysts: While traditional Williamson ether synthesis is effective, it often requires harsh conditions. Research into novel transition-metal catalysts (e.g., palladium, copper, or nickel-based systems) could enable the crucial C-O bond formation under milder conditions with greater functional group tolerance. numberanalytics.comresearchgate.net

Catalytic Reductive Etherification: This approach offers a more sustainable method for producing ethers by combining an alcohol and a carbonyl compound. consensus.appum.edu.my

Asymmetric Catalysis: For potential applications where chirality is important, the development of enantioselective catalytic methods for the synthesis of this compound would be a significant advancement.

Catalyst TypePotential Application in SynthesisAdvantages
Transition Metal Catalysts (e.g., Pd, Cu, Ni) Catalyzing the C-O bond formation between a substituted phenol (B47542) and a bromo-alcohol precursor. numberanalytics.comHigh efficiency, selectivity, and functional group tolerance. researchgate.net
Organocatalysts Asymmetric synthesis to produce specific stereoisomers.Metal-free, often less sensitive to air and moisture.
Biocatalysts (Enzymes) Green and highly selective synthesis under mild conditions. ispe.orgHigh specificity, biodegradable, and operate in aqueous media.
Photoredox Catalysts Light-induced synthesis under mild conditions.Access to unique reaction pathways, energy-efficient. mdpi.com

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are discovered and optimized. beilstein-journals.orgsyrris.com Integrating the synthesis of this compound and its derivatives into automated platforms could significantly accelerate research and development.

Key technologies include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. aurigeneservices.comresearchgate.netrsc.org This technology is particularly well-suited for optimizing reaction conditions and for the multi-step synthesis of complex molecules. rsc.org

High-Throughput Experimentation (HTE): Robotic platforms can perform a large number of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions. numberanalytics.comyoutube.comnih.gov This can dramatically reduce the time required for process optimization.

Machine Learning and AI: Algorithms can be used to predict optimal reaction conditions and even propose novel synthetic routes, further accelerating the discovery process when combined with automated synthesis. pharmaceutical-technology.combeilstein-journals.org

Advanced Applications in Chemical Biology Tool Development (excluding direct biological effects)

The unique combination of a bromo group, an ether linkage, and a fluorinated aromatic ring makes this compound an interesting scaffold for the development of chemical biology tools. mskcc.orgnih.gov These tools are designed to study biological systems at the molecular level.

Future directions in this area could involve:

Development of Chemical Probes: The compound could be modified to create probes for identifying and characterizing proteins or other biomolecules. researchgate.netchemrxiv.org For example, the bromo group could be used as a handle for attaching reporter groups like fluorophores or biotin.

Bioorthogonal Chemistry: The functional groups on this molecule could be exploited in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. researchgate.netnih.govwikipedia.org This could enable the in-situ labeling and tracking of biomolecules.

Feature of this compoundPotential Role in Chemical Probe Development
Bromine Atom A versatile handle for further chemical modification, such as cross-coupling reactions to attach reporter tags (e.g., fluorophores, biotin).
Fluorinated Benzene (B151609) Ring Can be useful for ¹⁹F NMR studies to monitor protein binding or cellular uptake. The fluorine atom can also influence the compound's metabolic stability and membrane permeability.
Ether Linkage Provides structural flexibility and can influence the overall polarity and solubility of the probe.
Overall Structure Can serve as a scaffold for building more complex molecules with specific targeting properties.

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, which involve a series of intramolecular transformations, are powerful tools for building molecular complexity efficiently. numberanalytics.comnih.govfrontiersin.orgorganic-chemistry.org

Future research could explore the use of this compound or its precursors in such reactions:

Design of Novel MCRs: The reactive functional groups could potentially participate in known or novel MCRs to rapidly generate libraries of diverse compounds. For example, the phenolic precursor could be used in MCRs involving aldehydes and other components. nih.govresearchgate.net

Initiating Cascade Reactions: The bromo group could be transformed to initiate a cascade of reactions, leading to the formation of complex polycyclic structures in a single operation. nih.govacs.orgacs.org This approach is highly valued for its efficiency in synthesizing complex natural products and pharmaceuticals. numberanalytics.comnih.gov

Q & A

Q. Table 1: Example Reaction Conditions

ReagentSolventTemperatureYield (%)
2-Bromo-1-methylethyl bromideAcetoneReflux65–70
K₂CO₃DMF60°C75–80

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons. For example, the methylethoxy group’s CH₂ protons appear as a triplet (δ ~3.8–4.2 ppm) due to coupling with Br (³J ~6 Hz) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine .
  • MS (EI) : The molecular ion [M]⁺ at m/z 246/248 (Br isotope pattern) and fragments at m/z 167 (loss of Br) validate the structure .

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/Patterns
¹H NMRδ 1.5 (d, CH₃), δ 4.1 (m, OCH₂)
¹⁹F NMRδ -110 (s, C₆H₄F)
MSm/z 246/248 (1:1 Br isotope)

Advanced: How do steric/electronic effects of the 2-bromo-1-methylethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine acts as a leaving group in Suzuki or Ullmann couplings, but steric bulk from the methyl group slows reactivity. Strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance turnover .
  • Microwave Assistance : Heating (100–120°C) reduces reaction time and byproduct formation .
  • Electronic Effects : The electron-withdrawing fluorine enhances aryl halide reactivity, but the methylethoxy group’s electron-donating nature may offset this. DFT calculations (e.g., B3LYP/6-31G*) can predict charge distribution .

Advanced: How can competing elimination pathways be minimized during substitution reactions?

Methodological Answer:
Elimination to form alkenes is a key side reaction. Mitigation involves:

  • Base Selection : Weak bases (e.g., Cs₂CO₃) favor substitution over elimination .
  • Solvent Polarity : High-polarity solvents (DMSO) stabilize transition states for substitution.
  • Leaving Group Tuning : Replacing Br with a better leaving group (e.g., OTf) is impractical due to synthetic constraints, but in situ activation with ZnCl₂ can improve reactivity .

Advanced: Can computational modeling predict regiochemical outcomes in derivatization reactions?

Methodological Answer:
Yes. Density Functional Theory (DFT) calculates activation energies for competing pathways:

  • Nucleophilic Aromatic Substitution : Para-fluorine directs incoming nucleophiles to the ortho position relative to the methylethoxy group.
  • Validation : Experimental LC-MS or GC-MS tracking of reaction intermediates confirms computational predictions .

Q. Table 3: Computational vs. Experimental Yields

Reaction SiteDFT ΔG‡ (kcal/mol)Experimental Yield (%)
Ortho18.272
Meta23.5<5

Basic: What are the stability concerns for this compound, and how is degradation monitored?

Methodological Answer:

  • Light Sensitivity : Bromine may photodegrade; store in amber vials at -20°C .
  • Hydrolysis : The ether bond hydrolyzes in acidic/alkaline conditions. Monitor via TLC (Rf shift) or ¹H NMR (loss of OCH₂ peaks) .
  • QC Protocols : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis ensures batch consistency .

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